molecular formula C17H16N2O2S B112354 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine CAS No. 24827-38-1

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine

Cat. No. B112354
CAS RN: 24827-38-1
M. Wt: 312.4 g/mol
InChI Key: VUQJYRXMLSGBKQ-UHFFFAOYSA-N
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Description

“4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine” is a member of thiazoles and an aromatic amide . It has a molecular formula of C23H25N3O3S .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new ligand was synthesized from the coupling reaction between 4,5-bis(4-methoxy phenyl)imidazole and the diazonium salt of 4-Amino benzoic acid in an alkaline medium at 0-5 ᵒC .


Molecular Structure Analysis

The molecular structure of “4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine” can be represented by the canonical SMILES string: CN1CCN(CC1)C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC .


Physical And Chemical Properties Analysis

The molecular weight of “4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine” is 423.5 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Excited-State Intramolecular Proton Transfer (ESIPT)

A study by Zhang et al. (2016) explored the use of thiazolo[5,4-d]thiazole derivatives in controlling the reversibility of excited-state intramolecular proton transfer (ESIPT) reactions. This research led to the development of materials with tunable white-light luminescence properties, which have potential applications in white organic light emitting diodes (WOLEDs) Zhang et al., 2016.

Corrosion Inhibition

Prashanth et al. (2021) synthesized new imidazole derivatives, including those related to 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine, demonstrating their effectiveness as corrosion inhibitors on mild steel in acidic solutions. This study highlights the potential of these compounds in protecting metals from corrosion, which is crucial in industrial applications Prashanth et al., 2021.

Anthelmintic and Anti-inflammatory Activities

Research by Shetty et al. (2010) focused on the synthesis of novel imidazothiazole sulfides and sulfones derived from 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine and their evaluation for anthelmintic and anti-inflammatory activities. These compounds showed promising results, indicating their potential for developing new treatments in these areas Shetty et al., 2010.

Tyrosinase Inhibitory Activity

A study by Cytarska and Kolasa (2023) reported on the synthesis of bis-thiazole derivatives, including 4-[bis(thiazol-2-ylamino)methyl]phenol, which exhibited high tyrosinase inhibitory activity. These findings suggest potential applications in the treatment of hyperpigmentation disorders Cytarska & Kolasa, 2023.

Antioxidant, Antibacterial, and Antifungal Activities

Poola et al. (2020) synthesized α-thiazolyl aminomethylene bisphosphonates catalyzed by nano silver particles, showing significant antioxidant, antibacterial, and antifungal activities. These results indicate the potential of these compounds in developing new antimicrobial and antioxidant agents Poola et al., 2020.

Photoluminescent and Electroluminescent Properties

Sato et al. (2001) investigated thermotropic liquid crystalline quaterphenyl analogs, including those with 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine, for their photoluminescent (PL) and electroluminescent (EL) properties. These materials emit blue and green fluorescence and have potential applications in organic EL devices Sato et al., 2001.

Future Directions

While specific future directions for “4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine” are not available in the retrieved data, it’s worth noting that compounds with similar structures are being investigated for their potential in various applications, including cancer treatment .

properties

IUPAC Name

4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-20-13-7-3-11(4-8-13)15-16(22-17(18)19-15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQJYRXMLSGBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363230
Record name 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine

CAS RN

24827-38-1
Record name 4,5-Bis(4-methoxyphenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24827-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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